molecular formula C14H13N5O3 B337127 N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B337127
M. Wt: 299.28 g/mol
InChI Key: NHCNHNRZDRIZPO-AOKOCQCDSA-N
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Description

5-methyl-N-[3-(4-nitrophenyl)prop-2-enylideneamino]-1H-pyrazole-3-carboxamide is a C-nitro compound.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking Studies

N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide and similar compounds have been studied for their vibrational spectroscopic properties and molecular docking potential. These studies include the analysis of FT-IR and FT-Raman spectra, quantum chemical studies, and assessments of molecular reactivity and stability. Additionally, docking results have indicated potential inhibitor properties for certain enzymes like CDK2s, suggesting applications in biochemical and pharmacological research (Pillai et al., 2017).

Synthesis and Characterization

The synthesis and characterization of various pyrazole-3-carbohydrazide derivatives, including those structurally related to N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, have been conducted. These studies involve single-crystal X-ray analysis, DFT calculations, and evaluation of anti-diabetic potential through enzyme inhibition assays. The research focuses on elucidating the molecular structure and exploring potential biological activities (Karrouchi et al., 2021).

Corrosion Protection

Some derivatives of pyrazole carbohydrazides have been investigated for their corrosion protection properties. Studies include the evaluation of synthesized compounds as corrosion inhibitors for mild steel in acidic environments, using electrochemical and computational approaches. This research contributes to understanding the protective capabilities of these compounds in industrial applications (Paul et al., 2020).

properties

Product Name

N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

5-methyl-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H13N5O3/c1-10-9-13(17-16-10)14(20)18-15-8-2-3-11-4-6-12(7-5-11)19(21)22/h2-9H,1H3,(H,16,17)(H,18,20)/b3-2+,15-8+

InChI Key

NHCNHNRZDRIZPO-AOKOCQCDSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

SMILES

CC1=CC(=NN1)C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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N'-(3-{4-nitrophenyl}-2-propenylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

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